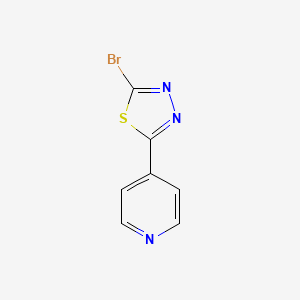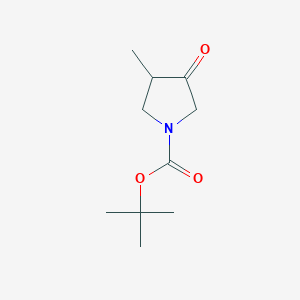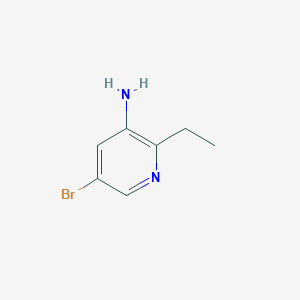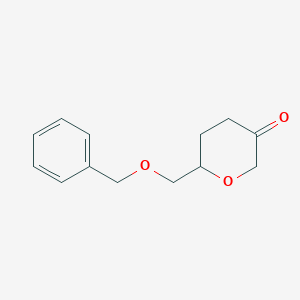
6-((苄氧基)甲基)二氢-2H-吡喃-3(4H)-酮
描述
6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性分子合成
该化合物是合成生物活性分子的通用起始材料。其结构有利于化学修饰,可以创建具有潜在生物活性的各种分子。 例如,它可用于合成天然产物的类似物或具有潜在治疗应用的新型药物 .
药物中间体
由于其稳定性和反应性,6-(苄氧基甲基)四氢吡喃-3-酮在药物合成中用作中间体。 它可以转化成各种化合物,这些化合物对于开发新药至关重要,特别是在抗病毒、抗癌和抗炎药物领域 .
不对称合成
该化合物用于不对称合成,这对于创建对映异构体纯物质至关重要。这在制药行业尤为重要,因为药物的手性会影响其功效和安全性。 它可用于催化循环或作为手性助剂,以在化学反应中诱导立体选择性 .
材料科学
在材料科学中,6-(苄氧基甲基)四氢吡喃-3-酮可以是具有特定性质的聚合物和树脂的前体。 它能够进行聚合或掺入更大的分子框架使其在设计具有所需机械和化学性质的新材料方面具有价值 .
有机合成方法
该化合物在开发新的有机合成方法方面也起着重要作用。 它的反应性使化学家能够探索新的反应路径、催化剂和试剂,这可能导致更有效和可持续的化学过程 .
分析化学
在分析化学中,6-(苄氧基甲基)四氢吡喃-3-酮的衍生物可用作各种分析技术中的标准品或试剂。 这些衍生物可以帮助定量和识别复杂混合物中的物质 .
农药研究
该化合物的衍生物可用于农药研究以开发新的杀虫剂或除草剂。 其结构灵活性可以创建能够与害虫或杂草中特定生物靶标相互作用的化合物,从而导致开发更有效和更具选择性的农药 .
香料和香精行业
最后,6-(苄氧基甲基)四氢吡喃-3-酮及其衍生物可用于香料和香精行业。 它们可以有助于合成新的芳香化合物或由于其化学结构而增强现有的香气和香精 .
属性
IUPAC Name |
6-(phenylmethoxymethyl)oxan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-6-7-13(16-9-12)10-15-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQRTSXXDMWFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)COC1COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[c]isothiazol-5-ylmethanol](/img/structure/B1527616.png)
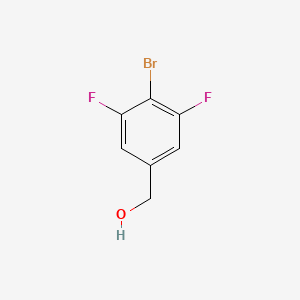
![3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527620.png)

![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)
![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)

![Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1527628.png)
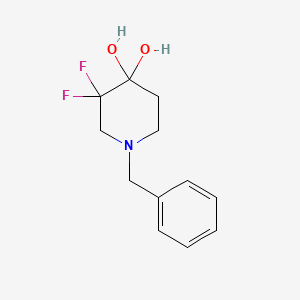
![3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1527630.png)
